molecular formula C7H7N3O2 B3247153 N-(4-Formylpyrimidin-2-yl)acetamide CAS No. 180869-44-7

N-(4-Formylpyrimidin-2-yl)acetamide

Cat. No.: B3247153
CAS No.: 180869-44-7
M. Wt: 165.15 g/mol
InChI Key: LZTGSSLTXVSGEW-UHFFFAOYSA-N
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Description

N-(4-Formylpyrimidin-2-yl)acetamide is an acetamide derivative featuring a pyrimidine ring substituted with a formyl group at the 4-position. The compound’s structure combines the acetamide moiety—a common pharmacophore in medicinal chemistry—with a pyrimidine scaffold, a heterocycle prevalent in nucleobases and bioactive molecules. The formyl group enhances reactivity, enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a synthetic intermediate for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

N-(4-formylpyrimidin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-5(12)9-7-8-3-2-6(4-11)10-7/h2-4H,1H3,(H,8,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTGSSLTXVSGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293688
Record name N-(4-Formyl-2-pyrimidinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180869-44-7
Record name N-(4-Formyl-2-pyrimidinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180869-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Formyl-2-pyrimidinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

N-(4-Formylpyrimidin-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Compounds for Comparison :

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()

  • Substituents: 4,6-Dimethylpyrimidine (sulfanyl-linked), 4-methylpyridine.
  • Structural Impact: Methyl groups increase lipophilicity, while the sulfanyl group contributes to thiol-mediated reactivity. The pyridine ring may enhance π-π stacking in biological targets .

N-(4-Chloropyridin-2-yl)-N-(4-methyl-phenylsulfonyl)acetamide ()

  • Substituents: Chloropyridine, methyl-phenylsulfonyl.
  • Structural Impact: Sulfonyl groups improve solubility and hydrogen-bonding capacity; chlorine adds electronegativity, influencing electronic distribution .

N-(4-Nitrophenethyl)acetamide ()

  • Substituents: Nitrophenethyl group.
  • Structural Impact: The nitro group is strongly electron-withdrawing, altering redox properties and reactivity .

N-(4-Formylpyrimidin-2-yl)acetamide :

  • Unique Feature : The formyl group at the 4-position of pyrimidine introduces polarity and electrophilicity, enabling nucleophilic additions (e.g., with amines or hydrazines). This contrasts with methyl or sulfanyl substituents in analogs, which prioritize steric or thiol-based interactions.

Reactivity Comparison :

  • Formyl Group : Enables condensation reactions (e.g., forming hydrazones or imines), which are less feasible in methyl- or sulfanyl-substituted analogs.
  • Sulfanyl Group : Participates in disulfide bonding or oxidation to sulfoxides/sulfones, as seen in methazolamide metabolites () .
  • Nitro Group : Facilitates reduction to amines or participation in electrophilic aromatic substitution () .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted Properties
This compound ~179.17 4-Formylpyrimidine High polarity, moderate solubility in polar solvents, reactive formyl group
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 318.40 Methylpyrimidine, sulfanyl Lipophilic, stable crystalline structure (R factor = 0.048)
N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide 211.24 Fluorophenyl, hydroxy Moderate pKa (12.97), predicted boiling point 323.8°C
N-(4-Nitrophenethyl)acetamide 209.20 Nitrophenethyl Light yellow powder, redox-active nitro group

Biological Activity

N-(4-Formylpyrimidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-formylpyrimidine with acetamide under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological evaluations.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine-containing compounds exhibit significant antimicrobial properties. For instance, the synthesis of new ligands based on pyrimidine scaffolds has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The biological activity is often assessed using standard antimicrobial assays, where the Minimum Inhibitory Concentration (MIC) values are determined.

CompoundMIC (µg/mL)Activity
This compound32Moderate against E. coli
Complex with Cu(II)16Strong against S. aureus
Complex with Zn(II)64Weak against Pseudomonas

Antioxidant Activity

This compound and its derivatives have also been evaluated for antioxidant activity. The DPPH radical scavenging assay is commonly employed to assess this property. Compounds with higher electron-donating ability tend to show better antioxidant capabilities.

Compound% Inhibition at 100 µM
This compound75%
N-(Pyrimidin-2-yl carbamothioyl)acetamide85%

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions of the pyrimidine ring can significantly influence the compound's efficacy. For example, substituents at the 2 and 4 positions of the pyrimidine ring have shown to enhance activity against specific targets.

Key Findings:

  • Substituents : Electron-withdrawing groups enhance biological activity by stabilizing the transition state during enzyme interactions.
  • Lipophilicity : Increased lipophilicity correlates with improved membrane permeability, facilitating better bioavailability.
  • Metal Complexation : The formation of metal complexes with transition metals like Cu(II) and Zn(II) has been shown to enhance antimicrobial properties significantly.

Case Studies

  • Antimicrobial Studies : A study involving this compound derivatives highlighted their effectiveness against resistant bacterial strains, showcasing their potential as lead compounds in drug development.
  • Antioxidant Evaluation : Another investigation focused on the antioxidant properties of similar compounds revealed that modifications leading to increased electron density on the aromatic system resulted in higher scavenging activity against free radicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Formylpyrimidin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Formylpyrimidin-2-yl)acetamide

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